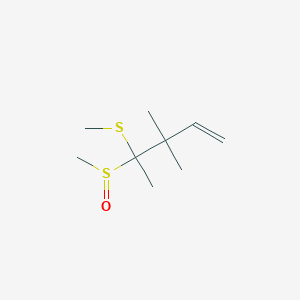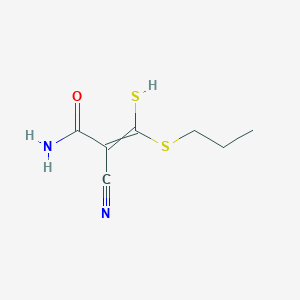
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- is a chemical compound with a unique structure that includes a propenamide backbone, a cyano group, a mercapto group, and a propylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a propenamide derivative with a cyano group and a mercapto group, followed by the introduction of a propylthio group. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and yield. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- involves its interaction with specific molecular targets and pathways. The cyano group can interact with nucleophilic sites in enzymes or receptors, while the mercapto group can form covalent bonds with thiol groups in proteins. The propylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenamide, 2-cyano-3-mercapto-3-(phenylthio)-
- 2-Propenamide, 2-cyano-3-mercapto-3-(methylthio)-
- 2-Propenamide, 2-cyano-3-mercapto-3-(methoxy)-
Uniqueness
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- is unique due to the presence of the propylthio group, which can influence its chemical reactivity and biological activity. This structural feature can provide distinct advantages in terms of solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
65882-50-0 |
|---|---|
Molekularformel |
C7H10N2OS2 |
Molekulargewicht |
202.3 g/mol |
IUPAC-Name |
2-cyano-3-propylsulfanyl-3-sulfanylprop-2-enamide |
InChI |
InChI=1S/C7H10N2OS2/c1-2-3-12-7(11)5(4-8)6(9)10/h11H,2-3H2,1H3,(H2,9,10) |
InChI-Schlüssel |
XDECEMYCEHBCGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC(=C(C#N)C(=O)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


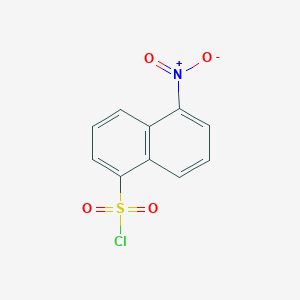
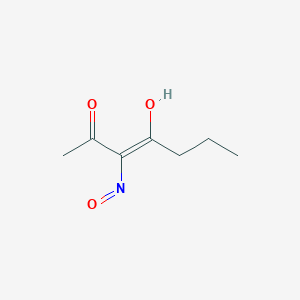
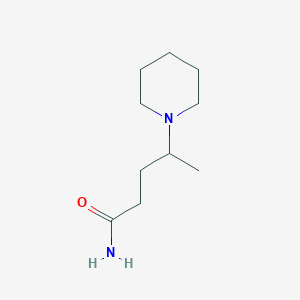
![Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14489997.png)
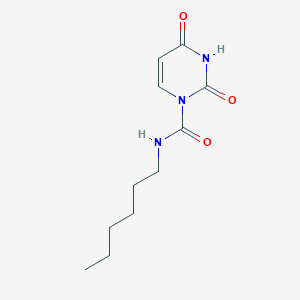
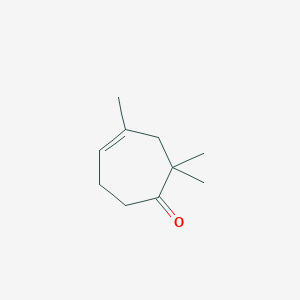
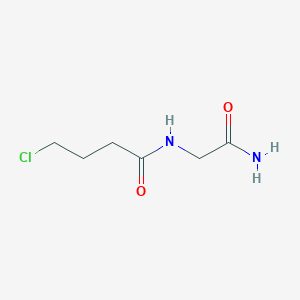
![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)

![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)


